molecular formula C9H10O3S B184835 3-Methoxy-phenylthioacetic acid CAS No. 3996-32-5

3-Methoxy-phenylthioacetic acid

Cat. No.: B184835
CAS No.: 3996-32-5
M. Wt: 198.24 g/mol
InChI Key: LMSQEBMMWJHLQK-UHFFFAOYSA-N
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Description

3-Methoxy-phenylthioacetic acid is an organic compound with the molecular formula C9H10O3S It is a derivative of phenylthioacetic acid, where a methoxy group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-phenylthioacetic acid typically involves the reaction of 3-methoxybenzyl chloride with thioglycolic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thioglycolic acid displaces the chloride ion to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-phenylthioacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted phenylthioacetic acid derivatives.

Scientific Research Applications

3-Methoxy-phenylthioacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-phenylthioacetic acid involves its interaction with various molecular targets. The methoxy group and the thioacetic acid moiety allow the compound to participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylthioacetic acid: Lacks the methoxy group, which affects its chemical reactivity and biological activity.

    3-Methoxybenzoic acid: Similar structure but lacks the thioacetic acid moiety.

    Thioglycolic acid: Contains the thioacetic acid moiety but lacks the phenyl and methoxy groups.

Uniqueness

3-Methoxy-phenylthioacetic acid is unique due to the presence of both the methoxy group and the thioacetic acid moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(3-methoxyphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSQEBMMWJHLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356155
Record name 3-methoxy-phenylthioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-32-5
Record name 3-methoxy-phenylthioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-methoxyphenyl)sulfanyl]acetic acid
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